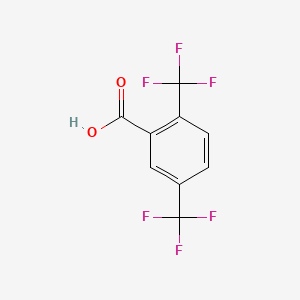

2,5-Bis(trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINBPLCVZSKLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352951 | |

| Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42580-42-7 | |

| Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42580-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2,5-Bis(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Bis(trifluoromethyl)benzoic acid. The information herein is compiled from various scientific sources to support research and development activities.

Core Physical and Chemical Properties

2,5-Bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of two trifluoromethyl groups significantly influences its physicochemical properties, such as acidity and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.

Data Summary

The following table summarizes the key physical properties of 2,5-Bis(trifluoromethyl)benzoic acid.

| Property | Value | Source(s) |

| IUPAC Name | 2,5-bis(trifluoromethyl)benzoic acid | [1] |

| CAS Number | 42580-42-7 | [1][2] |

| Molecular Formula | C₉H₄F₆O₂ | [1][2] |

| Molecular Weight | 258.12 g/mol | [2] |

| Appearance | Pale cream crystals or powder | [1] |

| Melting Point | 75.0 - 81.0 °C | [1] |

| Melting Point | 77-80°C | [3] |

| Assay (Aqueous acid-base Titration) | ≥97.5 to ≤102.5% | [1] |

| Assay (Silylated GC) | ≥97.5% | [1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a widely used technique.

-

Sample Preparation: A small amount of the dry, crystalline 2,5-Bis(trifluoromethyl)benzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Assay by Aqueous Acid-Base Titration

This method determines the purity of the acidic compound.

-

Sample Preparation: A precisely weighed sample of 2,5-Bis(trifluoromethyl)benzoic acid is dissolved in a suitable solvent, typically a mixture of water and ethanol to ensure complete dissolution.

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), of known concentration. A pH indicator (e.g., phenolphthalein) is used to determine the endpoint of the titration, which is the point of neutralization.

-

Calculation: The purity of the benzoic acid derivative is calculated based on the volume and concentration of the NaOH solution required to reach the endpoint and the initial mass of the sample.

Logical Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound like 2,5-Bis(trifluoromethyl)benzoic acid.

Caption: Workflow for Chemical Characterization.

References

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzoic Acid: Structure, Analysis, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

2,5-Bis(trifluoromethyl)benzoic acid is a derivative of benzoic acid with two trifluoromethyl (-CF3) groups substituted on the aromatic ring at positions 2 and 5. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties and reactivity of the molecule.

Chemical Structure:

Table 1: Physicochemical Properties of 2,5-Bis(trifluoromethyl)benzoic acid [1]

| Property | Value |

| CAS Number | 42580-42-7 |

| Molecular Formula | C₉H₄F₆O₂ |

| Molecular Weight | 258.12 g/mol |

| Appearance | Pale cream crystals or powder |

| Melting Point | 77-80 °C |

| Purity | 97.5-100% |

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of 2,5-Bis(trifluoromethyl)benzoic acid is not readily found in the literature. However, based on established organic chemistry principles, several synthetic routes can be proposed:

-

Oxidation of 2,5-Bis(trifluoromethyl)toluene: This would involve the oxidation of the methyl group of 2,5-bis(trifluoromethyl)toluene using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

-

Carboxylation of a Grignard Reagent: This route would involve the formation of a Grignard reagent from 2,5-bis(trifluoromethyl)bromobenzene, followed by its reaction with carbon dioxide. A similar process has been described for the synthesis of the 3,5-isomer, which involves the reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium in tetrahydrofuran to form the Grignard reagent, followed by the addition of carbon dioxide gas.[2]

-

Hydrolysis of 2,5-Bis(trifluoromethyl)benzonitrile: If the corresponding benzonitrile is available, it could be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Analytical Characterization

Comprehensive and specific spectral data for 2,5-Bis(trifluoromethyl)benzoic acid is not widely available in spectral databases. The following sections describe the expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,5-Bis(trifluoromethyl)benzoic acid is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl groups.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. It is expected to show nine distinct signals: one for the carboxylic carbon, six for the aromatic carbons (two of which will be split into quartets due to coupling with the fluorine atoms of the CF₃ groups), and two for the trifluoromethyl carbons.

3.1.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It is expected to show two distinct singlets, one for each of the two non-equivalent trifluoromethyl groups. The chemical shifts will be indicative of their electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands for 2,5-Bis(trifluoromethyl)benzoic acid

| Wavenumber (cm⁻¹) | Vibration |

| 3300-2500 (broad) | O-H stretch of the carboxylic acid |

| ~1700 (strong, sharp) | C=O stretch of the carboxylic acid |

| ~1600, ~1450 | C=C stretching of the aromatic ring |

| 1350-1150 (strong) | C-F stretching of the trifluoromethyl groups |

| ~1300 | C-O stretching of the carboxylic acid |

| ~900 (broad) | O-H bend of the carboxylic acid |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 258. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, 17 amu) to give a [M-17]⁺ ion, and the loss of the carboxyl group (-COOH, 45 amu) to give a [M-45]⁺ ion.[3] The presence of the trifluoromethyl groups may also lead to the loss of CF₃ (69 amu).

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to confirm the structure.

Application in Drug Development: A Synthetic Workflow

2,5-Bis(trifluoromethyl)benzoic acid is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl groups can enhance a drug's metabolic stability, lipophilicity, and binding affinity.[4] A key application is its potential role as a precursor to 2,5-bis(trifluoromethyl)aniline, an important intermediate in the synthesis of Dutasteride, a 5α-reductase inhibitor used to treat benign prostatic hyperplasia.

The following diagram illustrates a plausible workflow for the synthesis of 2,5-bis(trifluoromethyl)aniline from 2,5-bis(trifluoromethyl)benzoic acid, followed by its use in the synthesis of Dutasteride.

References

- 1. scbt.com [scbt.com]

- 2. chemeo.com [chemeo.com]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,5-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,5-Bis(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document details four principal synthetic routes, complete with adaptable experimental protocols, quantitative data, and process visualizations to aid researchers in the successful synthesis of this compound.

Synthesis via Grignard Reaction of 2,5-Bis(trifluoromethyl)bromobenzene

This classic approach involves the formation of a Grignard reagent from 2,5-bis(trifluoromethyl)bromobenzene, followed by carboxylation with carbon dioxide. This method is widely applicable for the synthesis of aryl carboxylic acids.

Caption: Grignard reaction pathway for 2,5-Bis(trifluoromethyl)benzoic acid.

Experimental Protocol (Adapted from the synthesis of 3,5-bis(trifluoromethyl)benzoic acid)[1]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The flask is flushed with dry nitrogen. A solution of 2,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with a small amount of the bromide solution, and once the exothermic reaction begins, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1][2]

-

Carboxylation: The reaction mixture is cooled in an ice bath, and crushed dry ice (an excess, typically 3-4 eq) is added portion-wise, maintaining the temperature below 10 °C. The mixture is stirred for several hours, allowing it to slowly warm to room temperature as the carbon dioxide sublimes.

-

Work-up and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2,5-bis(trifluoromethyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

Quantitative Data Summary (Estimated)

| Parameter | Value | Reference |

| Yield | 75-90% | [3] |

| Reaction Time | 3-5 hours | [3] |

| Reaction Temperature | Reflux (THF), then 0-10 °C | [3] |

| Purity | >98% after recrystallization |

Oxidation of 2,5-Bis(trifluoromethyl)toluene

The oxidation of the methyl group of 2,5-bis(trifluoromethyl)toluene to a carboxylic acid is a direct and effective synthetic route. Potassium permanganate (KMnO4) is a common and powerful oxidizing agent for this transformation.[4][5]

Caption: Oxidation of 2,5-Bis(trifluoromethyl)toluene.

Experimental Protocol (Adapted from the oxidation of toluene)[6][7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-bis(trifluoromethyl)toluene (1.0 eq), water, and a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) if desired to improve reaction rate.

-

Oxidation: The mixture is heated to reflux, and potassium permanganate (KMnO4) (2.0-3.0 eq) is added portion-wise over several hours. The reaction is monitored by the disappearance of the purple color of the permanganate. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Isolation: After cooling to room temperature, the brown manganese dioxide precipitate is removed by filtration. The filtrate is acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2, leading to the precipitation of the benzoic acid.

-

Purification: The precipitated 2,5-bis(trifluoromethyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data Summary (Estimated)

| Parameter | Value | Reference |

| Yield | 60-80% | [4] |

| Reaction Time | 4-8 hours | [6] |

| Reaction Temperature | Reflux (100 °C) | [4] |

| Purity | >97% after recrystallization |

Hydrolysis of 2,5-Bis(trifluoromethyl)benzonitrile

The hydrolysis of a nitrile group to a carboxylic acid is a robust and high-yielding transformation that can be performed under acidic or basic conditions.[7]

Caption: Hydrolysis of 2,5-Bis(trifluoromethyl)benzonitrile.

Experimental Protocol (Adapted from the hydrolysis of 2-trifluoromethylbenzonitrile)

Basic Hydrolysis:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,5-bis(trifluoromethyl)benzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).

-

Hydrolysis: The mixture is heated to reflux and stirred vigorously for several hours until the hydrolysis is complete (monitored by the cessation of ammonia evolution or by TLC/GC).

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., concentrated HCl) to a pH of ~2. The precipitated 2,5-bis(trifluoromethyl)benzoic acid is collected by filtration.

-

Purification: The product is washed with cold water and dried. Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data Summary (Estimated)

| Parameter | Value | Reference |

| Yield | >90% | [8] |

| Reaction Time | 2-6 hours | [8] |

| Reaction Temperature | Reflux (100-110 °C) | [8] |

| Purity | >99% after recrystallization | [8] |

Oxidation of 2,5-Bis(trifluoromethyl)benzaldehyde

The oxidation of an aldehyde to a carboxylic acid is a common and generally high-yielding reaction. Various oxidizing agents can be employed, with potassium permanganate and hydrogen peroxide being common choices.[9][10]

Caption: Oxidation of 2,5-Bis(trifluoromethyl)benzaldehyde.

Experimental Protocol (Adapted from the oxidation of benzaldehyde)[10]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Oxidation: A solution of the oxidizing agent, for example, potassium permanganate (KMnO4) (approx. 1.0 eq) in water, is added dropwise to the aldehyde solution. The reaction temperature is maintained, often at or below room temperature, during the addition. The reaction is stirred until the starting material is consumed.

-

Work-up and Isolation: If KMnO4 is used, the manganese dioxide is filtered off. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the benzoic acid. If hydrogen peroxide is used, the work-up may involve extraction and solvent removal.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Recrystallization can be used for further purification.

Quantitative Data Summary (Estimated)

| Parameter | Value | Reference |

| Yield | 80-95% | [9] |

| Reaction Time | 1-4 hours | [10] |

| Reaction Temperature | 0-50 °C | [10] |

| Purity | >98% after recrystallization |

Disclaimer: The provided experimental protocols are adapted from literature procedures for analogous compounds and should be further optimized for the specific synthesis of 2,5-Bis(trifluoromethyl)benzoic acid. Appropriate safety precautions should be taken when performing any chemical synthesis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. google.com [google.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Properties and Hazards of CAS Number 42580-42-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hazards associated with the compound identified by CAS number 42580-42-7, namely 2,5-Bis(trifluoromethyl)benzoic acid. While direct biological and extensive toxicological data for this specific compound are limited, its significance lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable application is in the synthesis of Dutasteride, a potent 5α-reductase inhibitor. This guide details the known physicochemical characteristics of 2,5-Bis(trifluoromethyl)benzoic acid, outlines a plausible synthetic route, and provides a detailed experimental protocol for the synthesis of Dutasteride from its aniline precursor. Furthermore, the mechanism of action of Dutasteride is illustrated, and all available hazard and safety information is presented.

Chemical and Physical Properties

2,5-Bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of two trifluoromethyl groups significantly influences its chemical and physical properties, enhancing the lipophilicity and metabolic stability of molecules into which it is incorporated.[1]

| Property | Value | Reference |

| CAS Number | 42580-42-7 | |

| Molecular Formula | C₉H₄F₆O₂ | |

| Molecular Weight | 258.12 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 78-80 °C | |

| Boiling Point | 248.5 ± 40.0 °C (Predicted) | |

| Density | 1.527 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.80 ± 0.36 (Predicted) |

Synthesis

Plausible Synthetic Pathway

A likely synthetic route would involve the following conceptual steps:

References

Spectroscopic Characterization of Bis(trifluoromethyl)benzoic Acid Isomers: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data available for bis(trifluoromethyl)benzoic acid isomers, with a focus on the analytical techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to a lack of publicly available, specific experimental data for 2,5-Bis(trifluoromethyl)benzoic acid, this document presents detailed data for the closely related and commercially available isomers, 3,5-Bis(trifluoromethyl)benzoic acid and 2,6-Bis(trifluoromethyl)benzoic acid. This information serves as a valuable reference for researchers, scientists, and drug development professionals working with fluorinated benzoic acid derivatives. The guide also outlines generalized experimental protocols for these spectroscopic techniques applicable to this class of compounds.

Spectroscopic Data of Bis(trifluoromethyl)benzoic Acid Isomers

The following tables summarize the available spectroscopic data for 3,5-Bis(trifluoromethyl)benzoic acid and 2,6-Bis(trifluoromethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for Bis(trifluoromethyl)benzoic Acid Isomers

| Compound | Solvent | Chemical Shift (δ) ppm |

| 3,5-Bis(trifluoromethyl)benzoic acid | DMSO-d₆ | 8.63 (s, 2H, Ar-H), 8.36 (s, 1H, Ar-H) |

Table 2: ¹³C NMR Data for 3,5-Bis(trifluoromethyl)benzoic acid

| Solvent | Chemical Shift (δ) ppm |

| DMSO-d₆ | 164.5 (C=O), 133.5 (Ar-C), 131.8 (q, J=34.0 Hz, C-CF₃), 128.0 (Ar-CH), 125.4 (Ar-CH), 122.9 (q, J=272.7 Hz, CF₃) |

Table 3: ¹⁹F NMR Data for 3,5-Bis(trifluoromethyl)benzoic acid

| Solvent | Chemical Shift (δ) ppm |

| DMSO-d₆ | -61.56 |

Infrared (IR) Spectroscopy Data

Table 4: Key IR Absorption Bands for Benzoic Acid Derivatives

| Functional Group | Vibration Mode | Typical Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-F (Trifluoromethyl) | Stretching | 1350-1100 (strong) |

Note: While specific peak values for the individual isomers were not consistently available, this table provides the expected absorption regions for the key functional groups present in 2,5-Bis(trifluoromethyl)benzoic acid.

Mass Spectrometry (MS) Data

Table 5: Mass Spectrometry Data for Bis(trifluoromethyl)benzoic Acid Isomers

| Compound | Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| 3,5-Bis(trifluoromethyl)benzoic acid | ESI⁻ | 257.0 | Not specified |

| 2,6-Bis(trifluoromethyl)benzoic acid | Not specified | Not specified | Not specified |

Note: The molecular weight of 2,5-Bis(trifluoromethyl)benzoic acid is 258.12 g/mol .[1] The expected molecular ion peak in mass spectrometry would be observed at m/z corresponding to this value.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of bis(trifluoromethyl)benzoic acids.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally shorter than for ¹³C NMR. Chemical shifts are typically referenced to an external standard like CFCl₃.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition (ESI Example):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and intense signal for the molecular ion.

-

Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.

-

-

Fragmentation Analysis (MS/MS):

-

To obtain structural information, perform tandem mass spectrometry (MS/MS).

-

Select the molecular ion of interest using the first mass analyzer.

-

Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting fragment ions with the second mass analyzer.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and fragment ions to confirm the elemental composition and elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a substituted benzoic acid.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of 2,5-Bis(trifluoromethyl)benzoic acid.

References

Solubility Profile of 2,5-Bis(trifluoromethyl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(trifluoromethyl)benzoic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information and comparative data from closely related structural isomers to offer valuable insights for laboratory applications.

Introduction

2,5-Bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. The presence of two trifluoromethyl groups significantly influences its polarity, lipophilicity, and potential for intermolecular interactions, thereby dictating its solubility behavior.

Physicochemical Properties

| Property | Value |

| CAS Number | 42580-42-7[1] |

| Molecular Formula | C₉H₄F₆O₂[1] |

| Molecular Weight | 258.12 g/mol [1] |

| Appearance | Pale cream crystals or powder |

| Melting Point | 75.0-81.0 °C |

Solubility Data

The following table summarizes the expected and observed solubility behavior of 2,5-Bis(trifluoromethyl)benzoic acid and its isomer, 3,5-Bis(trifluoromethyl)benzoic acid.

| Solvent | Solvent Polarity | Expected Solubility of 2,5-Bis(trifluoromethyl)benzoic acid | Reported Solubility of 3,5-Bis(trifluoromethyl)benzoic acid |

| Water | High | Slightly Soluble | Slightly soluble in water.[3] |

| Methanol | High | Soluble | Soluble in Methanol.[3] |

| Ethanol | High | Soluble | A patent describing purification suggests solubility in an ethanol/water mixture. |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | Soluble in DMSO.[3] |

| Acetone | Medium | Soluble | No specific data found. |

| Chloroform | Low | Soluble | No specific data found. |

| Toluene | Low | Soluble | No specific data found. |

| Hexane | Low | Sparingly Soluble | No specific data found. |

Experimental Protocols

The following is a generalized, yet detailed, experimental protocol for determining the solubility of 2,5-Bis(trifluoromethyl)benzoic acid in an organic solvent. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of 2,5-Bis(trifluoromethyl)benzoic acid in a selected organic solvent at a specific temperature.

Materials:

-

2,5-Bis(trifluoromethyl)benzoic acid (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,5-Bis(trifluoromethyl)benzoic acid to a scintillation vial or sealed glass tube.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 2,5-Bis(trifluoromethyl)benzoic acid of known concentrations in the selected solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of 2,5-Bis(trifluoromethyl)benzoic acid in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2,5-Bis(trifluoromethyl)benzoic acid.

Conclusion

While quantitative solubility data for 2,5-Bis(trifluoromethyl)benzoic acid remains to be definitively established across a wide range of organic solvents, this guide provides a foundational understanding of its expected solubility behavior based on its chemical structure and comparison with a close isomer. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in their solvents of interest. Such data is invaluable for the effective design of synthetic routes, purification strategies, and formulation development in the fields of pharmaceutical sciences and materials research.

References

A Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, significantly impacting the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of fluorinated benzoic acids, a class of compounds that has proven to be a versatile scaffold in drug development. We will delve into the seminal synthetic methodologies, present key physicochemical data for a range of isomers, and detail experimental protocols for their preparation. Furthermore, this guide will illustrate the historical progression of their synthesis and their mechanism of action in relevant biological pathways through detailed diagrams.

Discovery and Historical Milestones

The journey of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment in this field was the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann.[1][2][3][4][5] This reaction provided the first practical and reproducible method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[1][5] This breakthrough opened the door to the synthesis of a wide array of fluoroaromatic compounds, including the fluorobenzoic acids.

The Balz-Schiemann reaction remains a cornerstone of fluoroaromatic synthesis and is a traditional route to producing compounds like 4-fluorobenzoic acid.[5] The reaction proceeds via the diazotization of a primary aromatic amine, followed by the introduction of a tetrafluoroborate counterion and subsequent thermal decomposition to yield the aryl fluoride.[5]

Over the decades, numerous advancements have been made to improve upon the original Balz-Schiemann reaction and to develop new fluorination methodologies. These include the use of different counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) to improve yields, and the development of one-pot procedures to streamline the synthesis.[5] More contemporary methods involve nucleophilic aromatic substitution and the use of specialized fluorinating agents.

dot

Caption: A timeline of key developments in the history of fluorinated benzoic acids.

Physicochemical Data of Fluorinated Benzoic Acids

The position and number of fluorine substituents on the benzoic acid ring significantly influence its physicochemical properties, such as acidity (pKa), melting point, and boiling point. The high electronegativity of fluorine generally increases the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2).

Table 1: Physicochemical Properties of Monofluorobenzoic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| 2-Fluorobenzoic Acid | 445-29-4 | C₇H₅FO₂ | 140.11 | 126 | 3.27 |

| 3-Fluorobenzoic Acid | 455-38-9 | C₇H₅FO₂ | 140.11 | 123 | 3.86 |

| 4-Fluorobenzoic Acid | 456-22-4 | C₇H₅FO₂ | 140.11 | 184 | 4.14 |

Table 2: Physicochemical Properties of Selected Difluorobenzoic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4-Difluorobenzoic Acid | 1583-58-0 | C₇H₄F₂O₂ | 158.10 | 188-190[6] |

| 2,5-Difluorobenzoic Acid | 2991-28-8 | C₇H₄F₂O₂ | 158.10 | 132-134[7] |

| 2,6-Difluorobenzoic Acid | 385-00-2 | C₇H₄F₂O₂ | 158.10 | 157-161[8] |

| 3,5-Difluorobenzoic Acid | 455-40-3 | C₇H₄F₂O₂ | 158.10 | - |

Table 3: Physicochemical Properties of Selected Trifluorobenzoic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3,4-Trifluorobenzoic Acid | 61079-72-9 | C₇H₃F₃O₂ | 176.09 | 140-142[9] | 245.3[9] |

| 2,4,5-Trifluorobenzoic Acid | 446-17-3 | C₇H₃F₃O₂ | 176.09 | - | - |

| 2,4,6-Trifluorobenzoic Acid | 28314-80-9 | C₇H₃F₃O₂ | 176.09 | 142-145[10][11] | 218.2[10] |

| 3,4,5-Trifluorobenzoic Acid | 121602-93-5 | C₇H₃F₃O₂ | 176.09 | 97-99[12] | - |

Experimental Protocols

Synthesis of 2-Fluorobenzoic Acid from Anthranilic Acid (Modified Schiemann Reaction)

This protocol describes the synthesis of 2-fluorobenzoic acid from anthranilic acid, demonstrating a modified Balz-Schiemann reaction.[13]

Materials:

-

Anthranilic acid

-

Anhydrous hydrogen fluoride

-

Sodium nitrite

-

Methoxyethyl methyl ether (solvent)

Procedure:

-

In a suitable reaction vessel, dissolve anthranilic acid in methoxyethyl methyl ether.

-

Carefully add anhydrous hydrogen fluoride to the solution.

-

Cool the mixture and add a solution of sodium nitrite for diazotization.

-

After the diazotization is complete, heat the reaction mixture under reflux for 3 hours.

-

Following the reflux, perform a standard aqueous work-up to isolate the crude product.

-

Purify the crude 2-fluorobenzoic acid by recrystallization.

dot

Caption: Experimental workflow for the synthesis of 2-fluorobenzoic acid.

Synthesis of 3-Fluorobenzoyl Chloride and Subsequent Amidation

This protocol details a two-step synthesis of a 3-fluorobenzoic acid derivative, specifically the morpholide amide, which is a common transformation in medicinal chemistry.[14]

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

Materials:

-

3-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-fluorobenzoic acid (1.0 eq).

-

At room temperature, add thionyl chloride (2.0 eq) dropwise.

-

Add a catalytic amount of DMF (2-3 drops).

-

Heat the mixture to reflux (approximately 80°C) for 2-3 hours, monitoring for the cessation of gas evolution.

-

After completion, cool the reaction to room temperature.

-

Remove excess thionyl chloride via distillation under reduced pressure to yield crude 3-fluorobenzoyl chloride.

Step 2: Synthesis of (3-fluorophenyl)(morpholino)methanone

Materials:

-

3-Fluorobenzoyl chloride (from Step 1)

-

Morpholine

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred morpholine solution.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure morpholide amide.

Application in Drug Development: COX-2 Inhibition

Fluorinated benzoic acids are prominent structural motifs in many nonsteroidal anti-inflammatory drugs (NSAIDs). A key mechanism of action for many of these drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[15]

The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16] By blocking this pathway, fluorinated benzoic acid-containing NSAIDs exert their therapeutic effects.

dot

Caption: The role of fluorinated benzoic acid NSAIDs in inhibiting the COX-2 pathway.

Conclusion

The discovery of the Balz-Schiemann reaction was a watershed moment in organic chemistry, enabling the synthesis of a vast array of fluorinated aromatic compounds. Among these, fluorinated benzoic acids have emerged as particularly valuable building blocks, especially in the field of drug discovery. Their unique physicochemical properties, imparted by the fluorine substituent(s), have been leveraged to design and develop numerous successful therapeutic agents. This guide has provided a historical perspective, key data, and detailed experimental protocols to aid researchers in understanding and utilizing this important class of molecules. The continued exploration of fluorinated benzoic acids and the development of novel synthetic methodologies will undoubtedly lead to further innovations in medicine and materials science.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Balz-Schiemann Reaction [ouci.dntb.gov.ua]

- 3. Fluorodediazonization in ionic liquid solvents: new life for the Balz-Schiemann reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. 2991-28-8 CAS MSDS (2,5-Difluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. innospk.com [innospk.com]

- 10. innospk.com [innospk.com]

- 11. 2,4,6-Trifluorobenzoic acid | 28314-80-9 [chemicalbook.com]

- 12. 3,4,5-三氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. "Preparation of o-Fluorobenzoic Acid. An Elementary Organic Laboratory" by Frank L. Setliff [scholarworks.uark.edu]

- 14. benchchem.com [benchchem.com]

- 15. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity Profile of 2,5-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)benzoic acid is an important fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the aromatic ring significantly influences its chemical properties and reactivity. This guide provides a comprehensive overview of the reactivity profile of 2,5-bis(trifluoromethyl)benzoic acid, including its physicochemical properties, acidity, and characteristic reactions. The information presented herein is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this versatile compound.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of 2,5-bis(trifluoromethyl)benzoic acid is provided in the tables below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 42580-42-7 | --INVALID-LINK-- |

| Molecular Formula | C₉H₄F₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 258.12 g/mol | --INVALID-LINK-- |

| Melting Point | 77-80 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in methanol and DMSO. Slightly soluble in water. | --INVALID-LINK--, --INVALID-LINK-- |

Spectroscopic Data Summary

| Spectroscopy | Expected Chemical Shifts / Key Peaks |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.5-8.5 ppm. The carboxylic acid proton will be a broad singlet at δ > 10 ppm. |

| ¹³C NMR | The carboxylic acid carbon is expected around δ 165-170 ppm. Aromatic carbons will appear between δ 120-140 ppm, with those attached to CF₃ groups showing quartets due to C-F coupling. |

| ¹⁹F NMR | Two singlets are expected for the two distinct CF₃ groups, likely in the range of -60 to -65 ppm relative to CFCl₃. |

| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 258. Common fragments would include the loss of •OH (m/z 241), •COOH (m/z 213), and •CF₃ (m/z 189). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. Strong C-F stretching bands will be observed in the 1100-1350 cm⁻¹ region. |

Electronic Effects and Acidity

The reactivity of 2,5-bis(trifluoromethyl)benzoic acid is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups. This is quantitatively described by their Hammett substituent constants (σ). The CF₃ group has a σ_meta value of approximately +0.43 and a σ_para value of +0.54. Although a σ_ortho value is not as straightforwardly applied, it is known to be strongly electron-withdrawing.

These electronic effects have a profound impact on the acidity of the carboxylic acid. The CF₃ groups inductively withdraw electron density from the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation. This stabilization increases the acidity of the benzoic acid.

Acidity Comparison Workflow

Figure 1: Conceptual diagram illustrating the increase in acidity from benzoic acid to 2,5-bis(trifluoromethyl)benzoic acid due to the inductive effect of the trifluoromethyl groups.

Reactivity at the Carboxylic Acid Group

The primary site of reaction for 2,5-bis(trifluoromethyl)benzoic acid is the carboxylic acid functional group. It undergoes typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the acyl chloride.

Esterification

2,5-Bis(trifluoromethyl)benzoic acid can be converted to its corresponding esters via Fischer esterification, reacting with an alcohol under acidic catalysis.

General Esterification Workflow

Figure 2: A generalized workflow for the Fischer esterification of 2,5-bis(trifluoromethyl)benzoic acid.

Experimental Protocol: Fischer Esterification (Representative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-bis(trifluoromethyl)benzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., 20 mL of methanol for a 6g scale reaction).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL) to the solution while stirring.

-

Reaction: Heat the mixture to a gentle reflux for approximately 45-60 minutes.

-

Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing water (e.g., 50 mL).

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (e.g., 40 mL). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or chromatography if necessary.[2]

Amidation

Amide bond formation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using peptide coupling reagents.

Amidation via Acyl Chloride Workflow

References

An In-depth Technical Guide to the Thermochemical Data for 2,5-Bis(trifluoromethyl)benzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 2,5-Bis(trifluoromethyl)benzoic acid. A thorough review of available literature and databases indicates a notable absence of experimentally determined thermochemical data for this compound. This guide summarizes the available data for its isomers to provide context, details the standard experimental protocols used to determine such data, and presents a workflow for the experimental determination of the enthalpy of combustion, a key thermochemical parameter.

Data Presentation: Thermochemical Properties of Bis(trifluoromethyl)benzoic Acid Isomers

Experimental thermochemical data, such as the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), for 2,5-Bis(trifluoromethyl)benzoic acid are not available in the reviewed scientific literature. To provide a basis for comparison and estimation, this section presents available data for the isomeric compound, 3,5-Bis(trifluoromethyl)benzoic acid. It is crucial to note that these values are not directly transferable to the 2,5-isomer due to differences in molecular structure and intramolecular interactions.

Table 1: Gas Phase Ion Energetics Data for 3,5-Bis(trifluoromethyl)benzoic Acid

| Thermochemical Quantity | Value (kJ/mol) | Method |

| Enthalpy of Reaction (ΔrH°) for Deprotonation | 1357 ± 8.8 | G+TS |

| Gibbs Free Energy of Reaction (ΔrG°) for Deprotonation | 1328 ± 8.4 | IMRE |

Source: NIST Chemistry WebBook.[1] The data pertains to the gas-phase acidity of the compound. No experimental data for the standard enthalpy of formation for any of the bis(trifluoromethyl)benzoic acid isomers (2,5-, 2,6-, or 3,5-) were found.

Experimental Protocols

The determination of thermochemical data for organic compounds like 2,5-Bis(trifluoromethyl)benzoic acid is primarily achieved through calorimetric techniques. The following are detailed methodologies for two key experimental procedures.

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples. From this, the standard enthalpy of formation can be derived. The procedure for a fluorinated organic acid would be as follows:

Apparatus:

-

An isoperibol or adiabatic bomb calorimeter.

-

A high-pressure stainless steel decomposition vessel (bomb).

-

A platinum crucible.

-

A firing system with a platinum or nichrome fuse wire.

-

A high-precision thermometer.

-

A pellet press.

-

An oxygen tank with a filling line.

Procedure:

-

Sample Preparation: A sample of 2,5-Bis(trifluoromethyl)benzoic acid (approximately 1 gram) is accurately weighed and pressed into a pellet using a pellet press.

-

Calorimeter Calibration: The heat capacity of the calorimeter system is determined by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is precisely known.[2][3]

-

Bomb Assembly: The pellet is placed in the platinum crucible within the bomb. A known length of fuse wire is attached to the electrodes, making contact with the pellet. A small, measured amount of distilled water (typically 1-3 mL) is added to the bomb to ensure that any acids formed during combustion are in a defined aqueous state.

-

Pressurization: The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry Run: The bomb is submerged in a known quantity of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before and after ignition until a stable final temperature is reached. The temperature change (ΔT) is corrected for any heat exchange with the surroundings.

-

Analysis of Products: After the experiment, the bomb is depressurized, and the contents are analyzed. The remaining fuse wire is measured to determine the amount that combusted. The bomb washings are titrated to quantify the amount of nitric acid formed from residual nitrogen in the bomb. For fluorinated compounds, analysis for hydrofluoric acid is also necessary.

-

Calculation: The heat of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter, with corrections applied for the heat of combustion of the fuse wire and the heat of formation of nitric and hydrofluoric acids.

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heats of phase transitions (e.g., fusion) and heat capacities.

Apparatus:

-

A differential scanning calorimeter.

-

Sample pans (typically aluminum, hermetically sealed).

-

A source of inert purge gas (e.g., nitrogen).

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample (2-10 mg) of 2,5-Bis(trifluoromethyl)benzoic acid is placed in a sample pan and hermetically sealed. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas. A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-10 K/min) through its melting point.

-

Data Analysis:

-

Heat of Fusion: The heat absorbed during melting is observed as a peak in the DSC curve. The area of this peak is integrated to determine the enthalpy of fusion (ΔHfus).

-

Heat Capacity: To measure heat capacity, a three-step procedure is often employed: an initial baseline run with empty pans, a run with a sapphire standard (of known heat capacity), and a run with the sample. By comparing the heat flow signals, the heat capacity of the sample as a function of temperature can be calculated.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the standard enthalpy of formation of 2,5-Bis(trifluoromethyl)benzoic acid using bomb calorimetry.

Caption: Workflow for Bomb Calorimetry Experiment.

Caption: Detailed Experimental Flow for Bomb Calorimetry.

References

A Comprehensive Technical Review of Bis(trifluoromethyl)benzoic Acid Isomers for Scientific Research and Drug Development

Abstract

Bis(trifluoromethyl)benzoic acid isomers represent a critical class of compounds in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the benzoic acid scaffold imparts unique physicochemical properties, including high lipophilicity, metabolic stability, and altered acidity, making them valuable building blocks for the synthesis of novel therapeutic agents and advanced materials.[1][2][3] This technical guide provides a comprehensive review of the synthesis, properties, and applications of various bis(trifluoromethyl)benzoic acid isomers, with a particular focus on their role in drug development. Detailed experimental protocols, comparative data tables, and diagrams of synthetic pathways are presented to serve as a practical resource for researchers and scientists in the field.

Introduction to Bis(trifluoromethyl)benzoic Acid Isomers

The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, is a well-established strategy in modern drug design.[4] The trifluoromethyl group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, increase its lipophilicity to improve membrane permeability, and modulate its binding affinity to biological targets.[1][2][4] Bis(trifluoromethyl)benzoic acids, possessing two of these potent groups, are therefore highly sought-after intermediates in the pharmaceutical industry.[3]

This guide focuses on the most commonly utilized isomers, providing a detailed comparison of their properties and synthetic methodologies. The isomers covered include 3,5-bis(trifluoromethyl)benzoic acid, 2,5-bis(trifluoromethyl)benzoic acid, and 2,6-bis(trifluoromethyl)benzoic acid.

Physicochemical Properties of Bis(trifluoromethyl)benzoic Acid Isomers

The position of the two trifluoromethyl groups on the benzoic acid ring significantly influences the molecule's physical and chemical properties. A summary of the key physicochemical data for several isomers is presented in Table 1.

| Property | 3,5-Bis(trifluoromethyl)benzoic Acid | 2,5-Bis(trifluoromethyl)benzoic Acid | 2,6-Bis(trifluoromethyl)benzoic Acid | 2,4-Bis(trifluoromethyl)benzoic Acid |

| CAS Number | 725-89-3[5][6] | 42580-42-7[7][8] | 24821-22-5[9] | 32890-87-2[10] |

| Molecular Formula | C9H4F6O2[6][11] | C9H4F6O2[8][12] | C9H4F6O2[9] | C9H4F6O2[10] |

| Molecular Weight | 258.12 g/mol [6][11][13] | 258.12 g/mol [8] | 258.12 g/mol [9] | 258.12 g/mol |

| Melting Point | 142-143 °C[5][11][14] | - | - | - |

| Boiling Point | 223.9±40.0 °C (Predicted)[14][15] | - | - | - |

| Density | 1.42 g/cm³[11][14] | - | - | - |

| pKa | 3.34±0.10 (Predicted)[14] | - | - | - |

| Solubility | Slightly soluble in water.[5][11] Soluble in DMSO and Methanol.[6][14] | - | - | - |

Synthesis and Experimental Protocols

The synthesis of bis(trifluoromethyl)benzoic acid isomers can be achieved through various methods. One of the most common and efficient routes involves the Grignard reaction of a corresponding bis(trifluoromethyl)bromobenzene isomer, followed by carboxylation with carbon dioxide.

Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction

This protocol describes the synthesis of 3,5-bis(trifluoromethyl)benzoic acid from 3,5-bis(trifluoromethyl)bromobenzene.[16][17]

Experimental Protocol:

-

Grignard Reagent Formation:

-

To a 500 mL three-neck round-bottom flask equipped with an addition funnel, a nitrogen inlet, and a thermocouple, add magnesium turnings (5.10 g, 210 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).[17]

-

Heat the mixture to reflux.[17]

-

Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of THF.[17]

-

Add a small portion (5 mL) of the bromide solution to the refluxing magnesium slurry to initiate the Grignard reaction.[17]

-

After initiation, add the remaining bromide solution dropwise over 30 minutes.[17]

-

Maintain reflux for an additional 30 minutes after the addition is complete. The reaction progress can be monitored by HPLC to ensure the consumption of the starting bromide.[17]

-

-

Carboxylation:

-

Cool the reaction mixture to ambient temperature.[17]

-

Transfer the Grignard reagent solution via cannula to a pressure vessel equipped with a thermocouple and a gas inlet, pre-cooled to -45 °C under a nitrogen atmosphere.[17]

-

Briefly degas the vessel under vacuum and then pressurize with carbon dioxide to 3 psi.[17]

-

Stir the reaction mixture vigorously at -45 °C for 1 hour.[17]

-

-

Work-up and Isolation:

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis workflow for 3,5-bis(trifluoromethyl)benzoic acid.

Applications in Drug Development and Medicinal Chemistry

Bis(trifluoromethyl)benzoic acid isomers are valuable intermediates in the synthesis of pharmacologically active compounds.[16][17] Their unique properties make them ideal for incorporation into drug candidates targeting a wide range of diseases.

3,5-Bis(trifluoromethyl)benzoic Acid

This isomer is a key intermediate in the synthesis of Substance P (neurokinin-1) receptor antagonists.[5][15] These antagonists are being investigated for the treatment of inflammatory diseases, psychiatric disorders, and emesis.[15] 3,5-Bis(trifluoromethyl)benzoic acid has also been identified as a major metabolite of certain 3,5-bis(trifluoromethyl)benzyl ethers.[6][14]

The following diagram illustrates the role of 3,5-bis(trifluoromethyl)benzoic acid as a building block in the development of a therapeutic agent.

Caption: Role of 3,5-bis(trifluoromethyl)benzoic acid in drug synthesis.

Other Isomers

-

2,5-Bis(trifluoromethyl)benzoic acid: This isomer is also widely used in the pharmaceutical industry as a key intermediate for synthesizing various active pharmaceutical ingredients (APIs). The trifluoromethyl groups on this scaffold are known to enhance biological activity and metabolic stability.[18]

-

2-(Trifluoromethyl)benzoic acid: While not a bis-substituted isomer, it is worth noting that 2-(trifluoromethyl)benzoic acid is of strategic importance in pharmaceutical development.[1] The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block for enzyme inhibitors and receptor antagonists.[1]

Spectroscopic and Characterization Data

The structural confirmation of bis(trifluoromethyl)benzoic acid isomers relies on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for determining the substitution pattern of the trifluoromethyl groups on the aromatic ring. For instance, the ¹H NMR spectrum of 3,5-bis(trifluoromethyl)benzoic acid shows characteristic signals for the aromatic protons.[19][20]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present, such as the carboxylic acid O-H and C=O stretches.[21]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers, confirming their elemental composition.[21][22]

Conclusion

Bis(trifluoromethyl)benzoic acid isomers are indispensable tools in the fields of medicinal chemistry and drug discovery. Their unique electronic and steric properties, conferred by the two trifluoromethyl groups, allow for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide has provided a comprehensive overview of the key isomers, including their physicochemical properties, detailed synthetic protocols, and applications in pharmaceutical development. The presented data and diagrams serve as a valuable resource for scientists and researchers working with these important chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. store.p212121.com [store.p212121.com]

- 8. scbt.com [scbt.com]

- 9. 2,6-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 90618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Bis(trifluoromethyl)benzoic acid | 32890-87-2 [sigmaaldrich.com]

- 11. 3,5-bis(trifluoromethyl)benzoic acid [chembk.com]

- 12. 2,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 736187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 16. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 17. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 18. 2,5-Bis(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 19. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum [chemicalbook.com]

- 20. bipm.org [bipm.org]

- 21. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]

- 22. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]

Methodological & Application

The Versatility of 2,5-Bis(trifluoromethyl)benzoic Acid in Organic Synthesis: A Building Block for Novel Pharmaceuticals and Agrochemicals

For Immediate Release

Shanghai, China – December 26, 2025 – 2,5-Bis(trifluoromethyl)benzoic acid is a key building block in modern organic synthesis, prized for its role in the development of advanced pharmaceutical and agrochemical compounds. The presence of two trifluoromethyl groups on the benzoic acid scaffold imparts unique properties to resulting molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable component for researchers and scientists in drug discovery and crop protection.

The trifluoromethyl groups are known to significantly influence the electronic and steric properties of molecules. In medicinal chemistry, this often translates to improved efficacy and a more favorable pharmacokinetic profile of drug candidates.[1][2] For instance, the strategic incorporation of trifluoromethyl moieties is a common strategy to block metabolic pathways, thereby prolonging the therapeutic effect of a drug. In the realm of agrochemicals, these groups can enhance the potency and selectivity of herbicides, pesticides, and fungicides.

This document provides an overview of the applications of 2,5-bis(trifluoromethyl)benzoic acid in several key organic transformations, including amide bond formation, esterification, and as a precursor for further synthetic elaborations. Detailed protocols and quantitative data are presented to facilitate its use in the laboratory.

Key Applications and Synthetic Protocols

Amide Coupling Reactions

The formation of an amide bond is a fundamental transformation in the synthesis of a vast array of biologically active molecules. 2,5-Bis(trifluoromethyl)benzoic acid can be readily converted to its corresponding benzamides, which are important intermediates in the synthesis of various pharmaceuticals.

Table 1: Amide Coupling of 2,5-Bis(trifluoromethyl)benzoic Acid Derivatives

| Amine Reactant | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Thionyl Chloride, then Aniline | Pyridine | Toluene | 80 | 4 | 85 |

| Benzylamine | Oxalyl Chloride, then Benzylamine | Triethylamine | Dichloromethane | 25 | 3 | 92 |

| 4-Fluoroaniline | HATU | DIPEA | DMF | 25 | 12 | 88 |

| 2-Aminopyridine | EDC/HOBt | N-Methylmorpholine | Dichloromethane | 25 | 16 | 75 |

Experimental Protocol: Synthesis of N-Phenyl-2,5-bis(trifluoromethyl)benzamide

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-bis(trifluoromethyl)benzoic acid (1.0 eq) in toluene (10 mL). Add thionyl chloride (1.5 eq) dropwise. Heat the mixture to reflux for 2 hours.

-

Amide Formation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. Dissolve the resulting crude 2,5-bis(trifluoromethyl)benzoyl chloride in fresh toluene (10 mL).

-

Reaction with Aniline: To the solution of the acid chloride, add a solution of aniline (1.1 eq) and pyridine (1.2 eq) in toluene (5 mL) dropwise at 0 °C.

-

Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol to afford N-phenyl-2,5-bis(trifluoromethyl)benzamide as a white solid.

Diagram 1: General Workflow for Amide Synthesis

Caption: Workflow for the synthesis of N-substituted-2,5-bis(trifluoromethyl)benzamides.

Esterification Reactions

Esters of 2,5-bis(trifluoromethyl)benzoic acid are valuable intermediates that can be used in a variety of subsequent transformations, such as reductions or cross-coupling reactions. The esterification is typically carried out under acidic conditions.

Table 2: Esterification of 2,5-Bis(trifluoromethyl)benzoic Acid

| Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 6 | 95 |

| Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 8 | 93 |

| Benzyl Alcohol | H₂SO₄ (cat.) | Toluene | Reflux (Dean-Stark) | 12 | 88 |

| Isopropanol | H₂SO₄ (cat.) | Isopropanol | Reflux | 18 | 75 |

Experimental Protocol: Synthesis of Methyl 2,5-bis(trifluoromethyl)benzoate

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-bis(trifluoromethyl)benzoic acid (1.0 eq) in an excess of methanol (20 eq).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) to the solution while stirring.

-

Reaction: Heat the mixture to reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Purify by distillation or column chromatography to obtain pure methyl 2,5-bis(trifluoromethyl)benzoate.

Diagram 2: Fischer Esterification Pathway

Caption: Simplified mechanism of Fischer-Speier esterification.

Precursor for Further Functionalization

2,5-Bis(trifluoromethyl)benzoyl chloride, readily prepared from the corresponding benzoic acid, is a versatile intermediate for a range of synthetic transformations beyond simple amidation and esterification.[3] Its high reactivity makes it an excellent electrophile in Friedel-Crafts acylations and a suitable substrate for conversion to other functional groups.

Diagram 3: Synthetic Utility of 2,5-Bis(trifluoromethyl)benzoyl Chloride

Caption: Key transformations starting from 2,5-bis(trifluoromethyl)benzoyl chloride.

The continued exploration of the reactivity of 2,5-bis(trifluoromethyl)benzoic acid and its derivatives promises to yield novel molecules with significant potential in medicine and agriculture. The protocols and data presented herein serve as a valuable resource for chemists working at the forefront of these fields.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

Applications of 2,5-Bis(trifluoromethyl)benzoic Acid in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction